2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole
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Overview
Description
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group at position 2 and a 3-fluoro-4-methoxyphenyl group at position 4. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3-methoxyphenyl)thiazole
- 2-Bromo-4-(4-fluorophenyl)thiazole
- 2-Bromo-4-(3-chlorophenyl)thiazole
Uniqueness
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance the compound’s lipophilicity, making it more effective in penetrating biological membranes .
Properties
Molecular Formula |
C10H7BrFNOS |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-bromo-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(4-7(9)12)8-5-15-10(11)13-8/h2-5H,1H3 |
InChI Key |
UFBHMPDKWJAYAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)Br)F |
Origin of Product |
United States |
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